8-Chloro-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H13ClO2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring with a chlorine atom attached to the eighth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like benzene, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 8-Chloro-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
8-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8-Chloro-1,4-dioxaspiro[45]decane depends on its specific application and the molecular targets involvedThese interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde:
Uniqueness
8-Chloro-1,4-dioxaspiro[4.5]decane is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
8-chloro-1,4-dioxaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPLTNQVPWHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340784 | |
Record name | 8-Chloro-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55724-03-3 | |
Record name | 8-Chloro-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-1,4-dioxaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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